4-Pentylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties:

Limited research suggests that 4-Pentylphenol might possess antioxidant properties. A study published in the journal "Materials" investigated the antioxidant activities of various alkylphenols, including 4-Pentylphenol. The research found that the compound exhibited moderate antioxidant activity when compared to other tested alkylphenols []. However, further investigation is needed to understand the potential applications of 4-Pentylphenol as an antioxidant and its efficacy compared to established options.

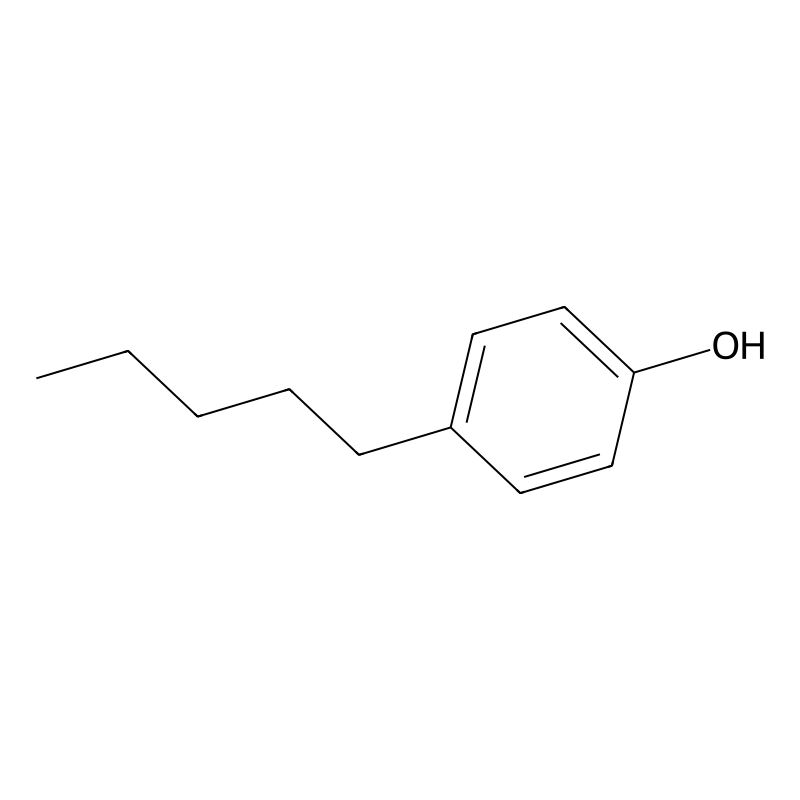

4-Pentylphenol, also known as 4-tert-pentylphenol, is an organic compound with the molecular formula and a molecular weight of approximately 164.24 g/mol. It features a phenolic structure where a pentyl group is attached to the para position of the phenol ring. This compound is characterized by its moderate volatility and relatively high boiling point, reported between 249°C and 262.5°C, and a melting point around 90°C to 100°C .

4-Pentylphenol is primarily produced through the alkylation of phenol with isoamylene under acidic conditions, making it a significant intermediate in various chemical syntheses . The compound exhibits properties typical of phenolic compounds, including potential reactivity with bases and acids.

- Toxicity: Studies suggest moderate acute toxicity in fish and aquatic invertebrates. Limited data exists on its effects on mammals.

- Flammability: Flash point is reported to be 133°C, indicating flammability [].

- Environmental impact: Due to its potential endocrine disruption and persistence in the environment, 4-pentylphenol is a concern for wastewater treatment and aquatic ecosystems [].

- Acid-Base Reactions: It can react with bases to form phenolate ions, which can further participate in nucleophilic substitution reactions.

- Polymerization: When heated or in the presence of catalysts, 4-pentylphenol can undergo polymerization, forming larger oligomeric structures .

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.

The biological activity of 4-pentylphenol has been studied primarily concerning its toxicity and metabolic pathways. It has low acute oral toxicity, with an LD50 greater than 2000 mg/kg in rats . The compound is expected to undergo rapid absorption in the gastrointestinal tract, with excretion mainly via urine and bile. Its metabolism involves phase I and phase II reactions, including hydroxylation, glucuronidation, and sulfation, similar to other alkyl phenols .

In vitro studies indicate that 4-pentylphenol may exhibit estrogenic activity, akin to other alkylphenols, which raises concerns regarding its potential endocrine-disrupting effects .

The primary synthesis method for 4-pentylphenol involves the alkylation of phenol with isoamylene. This reaction typically occurs under acidic catalysis:

- Starting Materials: Phenol and isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene).

- Catalysis: Acidic catalysts are employed to facilitate the alkylation process.

- Purification: The product is purified through fractional distillation to achieve high purity levels suitable for industrial applications .

4-Pentylphenol is utilized in various industrial applications:

- Phenolic Resins: It serves as a precursor for the production of phenolic resins used in paints, varnishes, and adhesives.

- Demulsifiers: Ethoxylated derivatives of 4-pentylphenol are employed as oil field demulsifiers due to their surfactant properties.

- Chemical Intermediates: It is used in the synthesis of other chemicals and materials in the chemical industry .

Research on interaction studies involving 4-pentylphenol primarily focuses on its metabolic interactions and potential toxicological effects. Studies suggest that it may interact with liver enzymes responsible for drug metabolism, indicating possible implications for pharmacokinetics when co-administered with other compounds .

Additionally, its estrogenic activity suggests potential interactions with hormone receptors, raising concerns about its role as an endocrine disruptor .

Several compounds share structural similarities with 4-pentylphenol. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-tert-butylphenol | Lower molecular weight; more widely studied for toxicity. | |

| 4-tert-octylphenol | Longer alkyl chain; exhibits higher lipophilicity and potential bioaccumulation. | |

| Nonylphenol | Contains a nonyl group; known for significant environmental persistence and bioactivity. |

The uniqueness of 4-pentylphenol lies in its intermediate chain length compared to these similar compounds, influencing its physical properties and biological activities.

4-Pentylphenol consists of a phenol ring with a pentyl (five-carbon) chain attached at the para (4) position. This structure gives the compound its distinctive chemical and physical properties that make it valuable for industrial applications.

| Identification Parameter | Value |

|---|---|

| CAS Registry Number | 14938-35-3 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| SMILES Notation | CCCCCc1ccc(O)cc1 |

| InChI | InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 |

| InChI Key | ZNPSUQQXTRRSBM-UHFFFAOYSA-N |

Common Synonyms

4-Pentylphenol is known by several synonyms in scientific literature and commercial contexts:

- 4-n-Pentylphenol

- 4-Amylphenol

- p-Pentylphenol

- p-n-Amylphenol

- p-Amylphenol

- Phenol, 4-pentyl-

- Phenol, p-pentyl-

- Amyl p-hydroxybenzene

- p-Hydroxy-n-pentylbenzene

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive